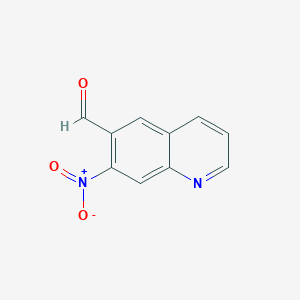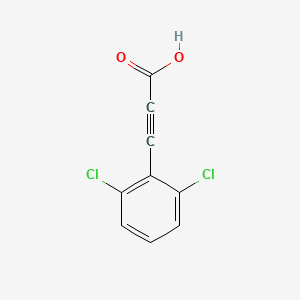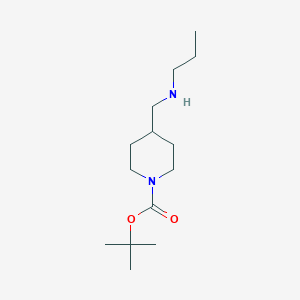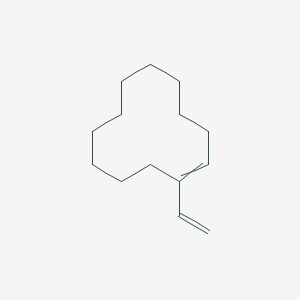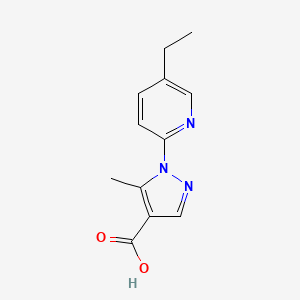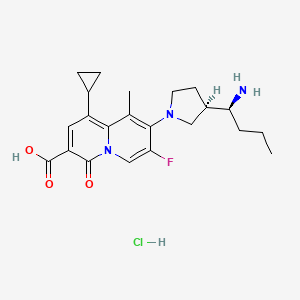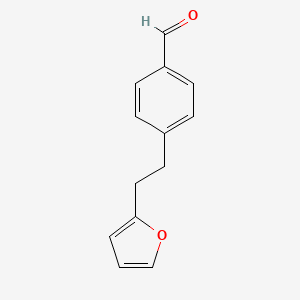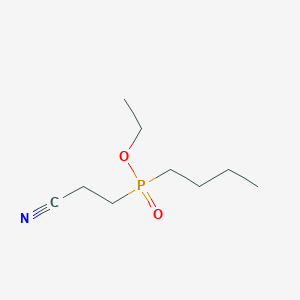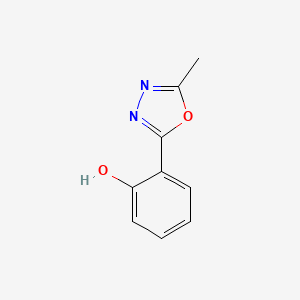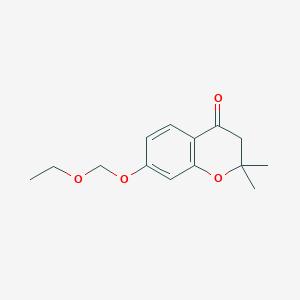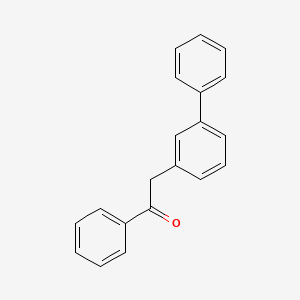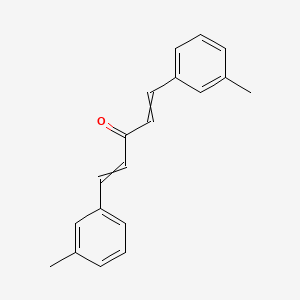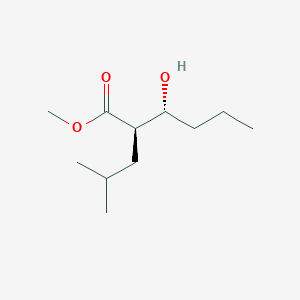![molecular formula C15H18N2O3 B8392144 N-Boc-1-[2-(4-oxazolyl)phenyl]methanamine](/img/structure/B8392144.png)
N-Boc-1-[2-(4-oxazolyl)phenyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-1-[2-(4-oxazolyl)phenyl]methanamine is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amine The compound also contains an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-1-[2-(4-oxazolyl)phenyl]methanamine typically involves the protection of the amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) under aqueous conditions . The reaction is usually carried out at room temperature and can be completed within a few hours.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-1-[2-(4-oxazolyl)phenyl]methanamine can undergo various chemical reactions, including:
Substitution: The oxazole ring can participate in electrophilic aromatic substitution reactions due to the electron-donating nature of the nitrogen atom in the ring.
Common Reagents and Conditions
Deprotection: Common reagents include TFA in dichloromethane or HCl in methanol.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens or nitrating agents under appropriate conditions.
Major Products
Deprotection: Removal of the Boc group yields the free amine, 1-[2-(4-oxazolyl)phenyl]methanamine.
Substitution: Depending on the substituent introduced, various substituted oxazole derivatives can be formed.
Applications De Recherche Scientifique
N-Boc-1-[2-(4-oxazolyl)phenyl]methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural features.
Industry: It can be used in the production of fine chemicals and as a building block in the synthesis of various functional materials.
Mécanisme D'action
The mechanism of action of N-Boc-1-[2-(4-oxazolyl)phenyl]methanamine depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, blocking its activity. The oxazole ring and the amine group can form hydrogen bonds and other interactions with the enzyme’s active site, leading to inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-1-[2-(4-imidazolyl)phenyl]methanamine: Similar structure but contains an imidazole ring instead of an oxazole ring.
N-Boc-1-[2-(4-thiazolyl)phenyl]methanamine: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
N-Boc-1-[2-(4-oxazolyl)phenyl]methanamine is unique due to the presence of the oxazole ring, which imparts different electronic properties compared to imidazole or thiazole rings. This can affect the compound’s reactivity and interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields.
Propriétés
Formule moléculaire |
C15H18N2O3 |
|---|---|
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
tert-butyl N-[[2-(1,3-oxazol-4-yl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C15H18N2O3/c1-15(2,3)20-14(18)16-8-11-6-4-5-7-12(11)13-9-19-10-17-13/h4-7,9-10H,8H2,1-3H3,(H,16,18) |
Clé InChI |
OOMAMVXHGKLHPW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=CC=CC=C1C2=COC=N2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
